1,3,5-Cycloheptatriene-1-carboxaldehyde

migratory aptitude cycloheptatriene rearrangement formyl group

1,3,5-Cycloheptatriene-1-carboxaldehyde (CAS 65810-18-6) is a seven-membered non-benzenoid aromatic aldehyde with the molecular formula C8H8O and a molecular weight of 120.15 g/mol. It features a conjugated triene system that imparts a predicted density of 1.1±0.1 g/cm³ and a boiling point of 225.3±19.0 °C at 760 mmHg.

Molecular Formula C8H8O
Molecular Weight 120.15 g/mol
CAS No. 65810-18-6
Cat. No. B1659538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Cycloheptatriene-1-carboxaldehyde
CAS65810-18-6
Molecular FormulaC8H8O
Molecular Weight120.15 g/mol
Structural Identifiers
SMILESC1C=CC=CC=C1C=O
InChIInChI=1S/C8H8O/c9-7-8-5-3-1-2-4-6-8/h1-5,7H,6H2
InChIKeyNCPTVZJYPXMSFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5-Cycloheptatriene-1-carboxaldehyde (CAS 65810-18-6) Physicochemical and Procurement Baseline


1,3,5-Cycloheptatriene-1-carboxaldehyde (CAS 65810-18-6) is a seven-membered non-benzenoid aromatic aldehyde with the molecular formula C8H8O and a molecular weight of 120.15 g/mol [1]. It features a conjugated triene system that imparts a predicted density of 1.1±0.1 g/cm³ and a boiling point of 225.3±19.0 °C at 760 mmHg . The compound is available from research chemical suppliers with a typical purity of 95% . This aldehyde serves as a valuable intermediate in organic synthesis, particularly for constructing complex organometallic frameworks and stereospecific rearrangements [2][3].

Synthesis
Non-benzenoid aldehyde for organometallic frameworks and stereospecific rearrangements
Supports Wittig reactions with iron carbonyl complexes; research-grade purity available
Selection
Conjugated triene system enables formyl migration and cis-alkene stereocontrol
Distinct from simple aromatic aldehydes; verify isomer position (1- vs. 7-substituted)
Context
Intermediate for annulene derivatives and benzocycloheptene scaffolds
Predicted physical properties guide purification; density and boiling point differ from alkyl-substituted analogs

Why 1,3,5-Cycloheptatriene-1-carboxaldehyde Cannot Be Substituted by Aromatic or Non-conjugated Aldehydes


1,3,5-Cycloheptatriene-1-carboxaldehyde occupies a unique chemical space that generic aldehydes cannot replicate. Its conjugated triene system confers a migratory aptitude for the formyl group (CHO) that is the highest among common functional groups in cycloheptatriene rearrangements [1]. This reactivity is quantitatively distinct from simple aromatic aldehydes like benzaldehyde or saturated cyclic aldehydes, which lack the strained, non-benzenoid π-system [2]. Furthermore, the compound can serve as a precursor to organometallic complexes via the Wittig reaction, a pathway not accessible to aldehydes lacking a suitably activated diene moiety [3]. The following evidence sections provide quantitative comparisons against key analogs to guide scientific selection and procurement.

Target compound 1,3,5-Cycloheptatriene-1-carboxaldehyde
Potential substitute Benzaldehyde or saturated cyclic aldehydes Lack strained non-benzenoid π-system; formyl migratory aptitude and Wittig stereoselectivity may not transfer
Target compound 1,3,5-Cycloheptatriene-1-carboxaldehyde (1-substituted)
Potential substitute 7-Isopropyl-1,3,5-cycloheptatriene-1-carboxaldehyde Steric bulk shifts density and boiling point; purification and distillation parameters may differ
Target compound Aldehyde with conjugated triene
Potential substitute Acetyl or ester derivatives of cycloheptatriene Lower migratory aptitude requires harsher thermal conditions; may reduce functional group compatibility

Quantitative Differentiation of 1,3,5-Cycloheptatriene-1-carboxaldehyde from Closest Analogs


Superior Migratory Aptitude of CHO Group in Cycloheptatriene Rearrangements

In cycloheptatriene systems, the formyl group (CHO) exhibits the highest migratory aptitude, exceeding that of nitrile (CN), acetyl (COMe), and ester (CO2Me) groups [1]. This rank order was established by comparing rearrangement temperatures: the aldehyde rearranges at 114 °C, the acetyl compound at 175 °C, and the ester at 205 °C, demonstrating a clear reactivity gradient [1].

Migratory Aptitude
Head-to-head
Rearrangement at 114 °C (aldehyde) vs. 175 °C (acetyl) vs. 205 °C (ester); Δ = 61–91 °C lower
Milder conditions support benzocycloheptene synthesis
Rank order determined in cycloheptatriene system
migratory aptitude cycloheptatriene rearrangement formyl group

Unique Wittig Reaction Selectivity with Iron Tricarbonyl Complex

The iron tricarbonyl complex of 1,3,5-cycloheptatriene-1-carboxaldehyde undergoes Wittig reaction with carbomethoxymethylene triphenylphosphorane to yield exclusively the trans condensation product, in contrast to the uncomplexed aldehyde which often gives mixtures [1]. This reaction yields a series of tetraene-Fe(CO)3 complexes not accessible from benzaldehyde or other simple aromatic aldehydes [1].

Wittig Stereoselectivity
Class-level
Fe(CO)₃ complex yields exclusive trans product; uncomplexed aldehydes often give mixtures
Defined geometry for organometallic complexes
Triphenylphosphorane conditions; review catalyst scope
organometallic synthesis Wittig reaction iron carbonyl complex

Stereospecific Rearrangement to cis-β-Methoxystyrene

The dimethyl acetal of 1,3,5-cycloheptatriene-7-carboxaldehyde undergoes stereospecific rearrangement to cis-β-methoxystyrene [1]. This stereospecificity is a direct consequence of the cycloheptatriene framework and is not observed with analogous aromatic aldehydes such as benzaldehyde dimethyl acetal, which would yield mixtures of stereoisomers under similar conditions [2].

Rearrangement to cis-Alkene
Class-level
Dimethyl acetal rearranges stereospecifically to cis-β-methoxystyrene (>95% cis); benzaldehyde analog gives mixture
Stereocontrolled access to cis-olefins
Thermal or acid-catalyzed; attribution to framework requires confirmation
stereospecific rearrangement alkene synthesis dimethyl acetal

Predicted Physicochemical Properties Differentiate from 7-Substituted Analogs

1,3,5-Cycloheptatriene-1-carboxaldehyde exhibits predicted density of 1.1±0.1 g/cm³ and boiling point of 225.3±19.0 °C, distinguishing it from its 7-substituted analog 7-isopropyl-1,3,5-cycloheptatriene-1-carboxaldehyde, which has a predicted density of 1.009±0.06 g/cm³ and boiling point of 259.3±19.0 °C . This 0.09 g/cm³ density difference and 34 °C boiling point shift arise from the additional steric bulk at the 7-position.

Physicochemical Profile
Data to verify
Predicted density 1.1±0.1 g/cm³; boiling point 225.3±19.0 °C (vs. 7-isopropyl analog: 1.009 g/cm³, 259.3 °C)
Distillation and formulation context
Predicted values; confirm experimentally for scale-up
physicochemical properties density boiling point

Optimal Procurement and Application Scenarios for 1,3,5-Cycloheptatriene-1-carboxaldehyde


Synthesis of Organometallic Iron Complexes via Wittig Reaction

For laboratories synthesizing tetraene-Fe(CO)3 complexes, 1,3,5-cycloheptatriene-1-carboxaldehyde is the preferred aldehyde substrate. The iron tricarbonyl complex of this aldehyde undergoes Wittig reaction with triphenylphosphoranes to yield trans condensation products exclusively, a selectivity not observed with uncomplexed or simple aromatic aldehydes [1]. This enables streamlined synthesis of organometallic frameworks for catalysis and materials science.

Stereospecific Synthesis of cis-β-Methoxystyrene

Researchers requiring stereodefined cis-alkenes should procure 1,3,5-cycloheptatriene-7-carboxaldehyde (or its dimethyl acetal) rather than generic aromatic aldehydes. The cycloheptatriene framework directs stereospecific rearrangement to cis-β-methoxystyrene, a transformation that benzaldehyde analogs cannot achieve with comparable stereocontrol [2]. This is critical for medicinal chemistry programs where olefin geometry influences target binding.

Thermal Rearrangements Requiring High Migratory Aptitude

In synthetic sequences requiring 1,5-sigmatropic shifts, the formyl group of 1,3,5-cycloheptatriene-1-carboxaldehyde migrates at 114 °C—61 °C lower than acetyl and 91 °C lower than ester analogs [3]. This milder thermal requirement reduces side reactions and expands functional group compatibility, making it the reagent of choice for constructing benzocycloheptene frameworks.

Building Block for 1,6-Methano[10]annulene Derivatives

1,3,5-Cycloheptatriene-1-carboxaldehyde serves as a precursor to 1,3,5-cycloheptatriene-1,6-dicarbaldehyde, which is a key intermediate in the 5-6 step synthesis of 1,6-methano[10]annulene-3,4-dicarboximides [4]. Procurement of the mono-carboxaldehyde enables access to this annulene scaffold, which is of interest for its aromatic properties and potential materials applications.

Application
Selection Property
Validation Focus
Organometallic complex synthesis via Wittig reaction
Aldehyde-specific trans stereoselectivity with Fe(CO)₃
Exclusive trans product formation vs. uncomplexed analogs
Stereospecific cis-β-methoxystyrene preparation
Cycloheptatriene framework for stereospecific rearrangement
cis-Alkene stereocontrol (>95%); compare with benzaldehyde dimethyl acetal
Thermal rearrangements requiring high migratory aptitude
Formyl group migration at lower temperature than acetyl/ester
Rearrangement temperature and functional group compatibility
1,6-Methano[10]annulene dicarboximide synthesis
Mono-carboxaldehyde as precursor to dicarbaldehyde intermediate
Conversion to 1,6-dicarbaldehyde and subsequent annulene formation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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